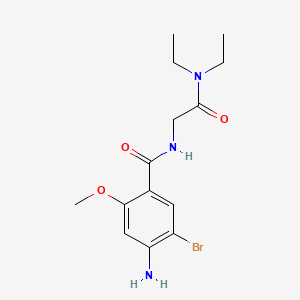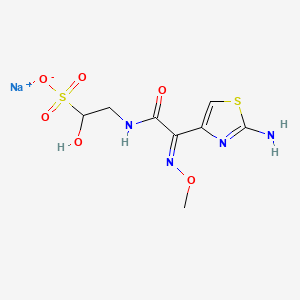
1-Chlorononan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorononan-3-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom attached to the first carbon and a hydroxyl group attached to the third carbon of a nonane chain
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorononan-3-OL can be synthesized through several methods. One common approach involves the chlorination of nonan-3-OL. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Chlorononan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nonan-3-one or nonanal.
Reduction: Nonane.
Substitution: Various substituted nonan-3-OL derivatives depending on the nucleophile used.
科学的研究の応用
1-Chlorononan-3-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in studies involving the interaction of chlorinated alcohols with biological systems. It may serve as a model compound for understanding the effects of chlorinated organic compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals or as an active ingredient in certain treatments.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 1-Chlorononan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its effects on membrane permeability and enzyme activity.
類似化合物との比較
1-Chlorononan-3-OL can be compared with other similar compounds such as:
1-Chloropentane: A shorter chain chlorinated alcohol with similar reactivity but different physical properties.
1-Chlorodecan-3-OL: A longer chain analog with similar chemical properties but different solubility and boiling point.
1-Bromo-3-nonanol: A brominated analog with different reactivity due to the presence of a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific chain length and the position of the chlorine and hydroxyl groups, which confer distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
54314-66-8 |
|---|---|
分子式 |
C9H19ClO |
分子量 |
178.70 g/mol |
IUPAC名 |
1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-8H2,1H3 |
InChIキー |
GJFFSKKQFJMHQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


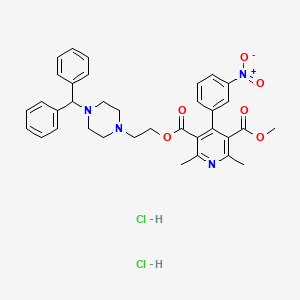
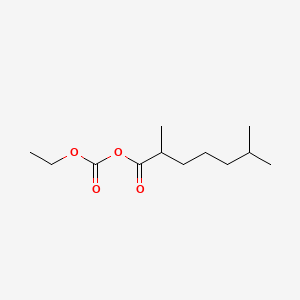

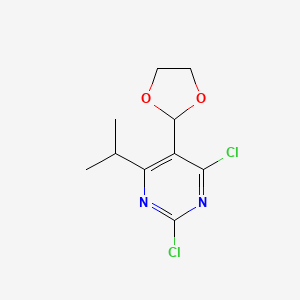
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
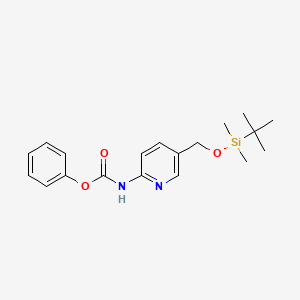
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
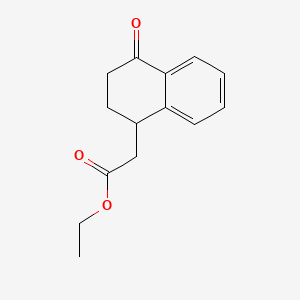
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
